5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde
CAS No.:
Cat. No.: VC15870297
Molecular Formula: C13H16FNO2
Molecular Weight: 237.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16FNO2 |
|---|---|
| Molecular Weight | 237.27 g/mol |
| IUPAC Name | 5-fluoro-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde |
| Standard InChI | InChI=1S/C13H16FNO2/c14-12-3-4-13(11(9-12)10-16)17-8-7-15-5-1-2-6-15/h3-4,9-10H,1-2,5-8H2 |
| Standard InChI Key | QRVLAHXXRZIEAQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)CCOC2=C(C=C(C=C2)F)C=O |
Introduction
5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde is a complex organic compound characterized by its unique molecular structure, which includes a fluorine atom at the 5-position of a benzaldehyde ring, an ethoxy group, and a pyrrolidin-1-yl moiety. Its molecular formula is C13H16FNO2, and it has a molecular weight of 237.27 g/mol. The compound is of interest in medicinal chemistry and pharmacology due to its potential interactions with biological systems.
Synthesis Methods
The synthesis of 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde typically involves multi-step organic synthesis techniques. A general approach might include the alkylation of a suitable pyrrolidine derivative with an ethoxy-substituted benzaldehyde precursor. Each step requires careful optimization to ensure high yields and purity of the final product.
Potential Applications
This compound is notable for its potential applications in medicinal chemistry, particularly in drug design and development. The unique structure of 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde may offer novel properties that can be exploited to modulate biological pathways. Its fluorine atom and pyrrolidine ring are expected to influence its interactions with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde, including:
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| 3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde | Lacks fluorine substituent | More hydrophobic due to the absence of fluorine |
| 4-Fluoro-2-(pyrrolidin-1-yl)phenol | Contains a phenolic hydroxyl group | May exhibit different biological activities |
| 3-Fluoro-N-(pyrrolidin-1-yl)benzamide | Amide instead of aldehyde | Potentially different reactivity and stability |
These comparisons highlight how variations in substituents can influence chemical behavior and biological activity.
Research Findings and Future Directions
Research into compounds like 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde is crucial for understanding their efficacy and safety profiles in drug development. Interaction studies involving this compound could focus on its potential to modulate neurotransmitter systems or enzyme activities. The presence of the pyrrolidine moiety may contribute to receptor binding affinity due to its structural similarity to certain neurotransmitters.
Future studies should explore the compound's pharmacological profiles, including potency and selectivity towards specific receptors. Additionally, the enhanced metabolic stability conferred by the fluorine atom may be advantageous in drug development.
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